
2,3,3-Trifluoroacryloyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trifluoroacryloyl fluoride typically involves the reaction of trifluoroacetic anhydride with acryloyl chloride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as aluminum chloride, at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product . Safety measures are crucial due to the reactivity and potential hazards associated with fluorine-containing compounds .
化学反应分析
Types of Reactions
2,3,3-Trifluoroacryloyl fluoride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized products.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: It readily participates in substitution reactions, where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, amines, or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols . Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
2,3,3-Trifluoroacryloyl fluoride has several scientific research applications, including:
作用机制
The mechanism of action of 2,3,3-Trifluoroacryloyl fluoride involves its high reactivity due to the presence of fluorine atoms. These atoms can interact with various molecular targets, leading to the formation of stable complexes or the modification of existing molecules . The pathways involved include:
Inhibition of enzymes: Fluorine atoms can inhibit enzyme activity by forming strong bonds with active sites.
Modification of proteins: The compound can modify protein structures, affecting their function and stability.
Cellular pathways: It can influence cellular pathways by altering the activity of key signaling molecules.
相似化合物的比较
Similar Compounds
Uniqueness
2,3,3-Trifluoroacryloyl fluoride is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability compared to other similar compounds . This makes it particularly valuable in applications requiring high reactivity and selectivity .
属性
CAS 编号 |
667-49-2 |
|---|---|
分子式 |
C3F4O |
分子量 |
128.02 g/mol |
IUPAC 名称 |
2,3,3-trifluoroprop-2-enoyl fluoride |
InChI |
InChI=1S/C3F4O/c4-1(2(5)6)3(7)8 |
InChI 键 |
SJGGAMMXIZFWSF-UHFFFAOYSA-N |
规范 SMILES |
C(=C(F)F)(C(=O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


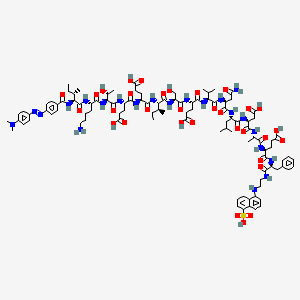
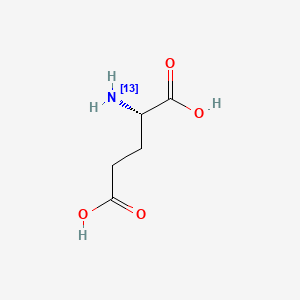

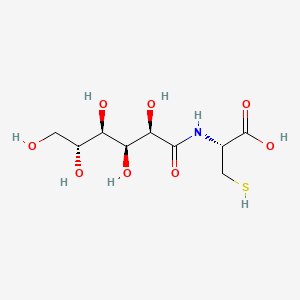
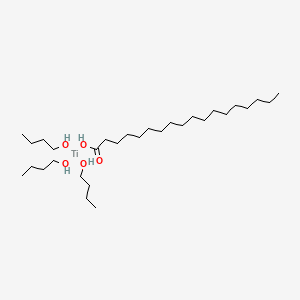

![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)

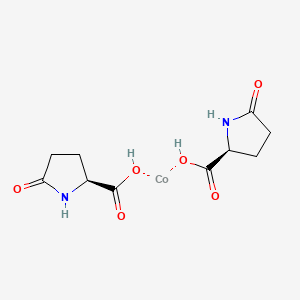
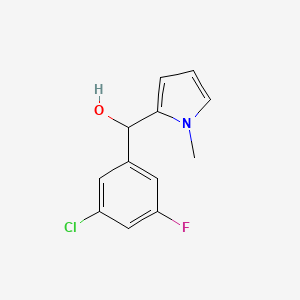

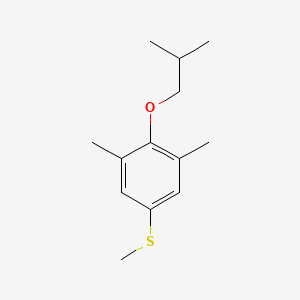
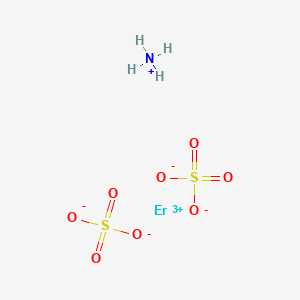
![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)
